1-Bromo-4-chloro-2-ethoxybenzene
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Overview
Description
1-Bromo-4-chloro-2-ethoxybenzene: is an organic compound that belongs to the class of halogenated aromatic compounds It consists of a benzene ring substituted with bromine, chlorine, and ethoxy groups at the 1, 4, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-ethoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 4-chlorophenol, the ethoxy group can be introduced using triphenylphosphine dibromide or phenylphosphorus tetrachloride . The bromine atom can then be introduced using N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a one-pot reaction. For example, 2-chlorine-5-bromobenzoic acid and phenetole can undergo a direct acylation reaction in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst. This method is efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Heck coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Coupling Products: Biaryl compounds or other extended aromatic systems.
Scientific Research Applications
Chemistry: 1-Bromo-4-chloro-2-ethoxybenzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities. It can be used in the synthesis of bioactive molecules, including inhibitors for specific enzymes or receptors .
Industry: In the materials science field, this compound is used in the production of polymers and advanced materials. Its unique substituents allow for the modification of material properties .
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-ethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The benzene ring, being electron-rich, reacts with electrophiles to form a sigma complex, followed by deprotonation to restore aromaticity . The presence of bromine and chlorine atoms can influence the reactivity and orientation of further substitutions due to their electron-withdrawing effects.
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Comparison: 1-Bromo-4-chloro-2-ethoxybenzene is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties and reactivity compared to other bromochlorobenzenes. The ethoxy group can act as an electron-donating group, affecting the compound’s behavior in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
1-bromo-4-chloro-2-ethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJMVAUHGCDHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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